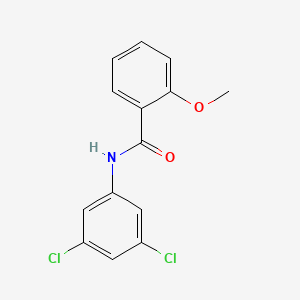![molecular formula C18H22ClN3O B10869995 2-Chloro-1-[4-(5-methyl-2-phenyl-1H-imidazol-1-YL)piperidino]-1-propanone](/img/structure/B10869995.png)
2-Chloro-1-[4-(5-methyl-2-phenyl-1H-imidazol-1-YL)piperidino]-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-[4-(5-methyl-2-phenyl-1H-imidazol-1-YL)piperidino]-1-propanone is a synthetic compound that features an imidazole ring, a piperidine ring, and a chlorinated propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[4-(5-methyl-2-phenyl-1H-imidazol-1-YL)piperidino]-1-propanone typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst . The piperidine ring is then introduced through a substitution reaction, followed by the addition of the chlorinated propanone moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Safety protocols and waste management practices are crucial in industrial settings to ensure the safe handling of reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[4-(5-methyl-2-phenyl-1H-imidazol-1-YL)piperidino]-1-propanone undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, reduced piperidine compounds, and substituted propanone derivatives .
Scientific Research Applications
2-Chloro-1-[4-(5-methyl-2-phenyl-1H-imidazol-1-YL)piperidino]-1-propanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[4-(5-methyl-2-phenyl-1H-imidazol-1-YL)piperidino]-1-propanone involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The chlorinated propanone moiety can participate in covalent interactions with target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)-4-(5-methyl-1H-imidazol-1-yl)piperidine: Similar structure but lacks the propanone moiety.
2-Chloro-1-[4-(1H-imidazol-1-yl)piperidino]-1-propanone: Similar structure but lacks the methyl and phenyl substituents on the imidazole ring.
Uniqueness
2-Chloro-1-[4-(5-methyl-2-phenyl-1H-imidazol-1-YL)piperidino]-1-propanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methyl and phenyl substituents on the imidazole ring enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H22ClN3O |
|---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
2-chloro-1-[4-(5-methyl-2-phenylimidazol-1-yl)piperidin-1-yl]propan-1-one |
InChI |
InChI=1S/C18H22ClN3O/c1-13-12-20-17(15-6-4-3-5-7-15)22(13)16-8-10-21(11-9-16)18(23)14(2)19/h3-7,12,14,16H,8-11H2,1-2H3 |
InChI Key |
PVZZQQWGZLNYIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1C2CCN(CC2)C(=O)C(C)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{(3Z)-5-bromo-1-[(diethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(1E)-1-(4-methoxyphenyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B10869916.png)
![N-{4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}pyridine-3-carboxamide](/img/structure/B10869928.png)
![8-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10869936.png)
![(2E)-3-{2-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxyphenyl}prop-2-enoic acid](/img/structure/B10869945.png)
![(5-chloro-1,3-dimethyl-1H-indol-2-yl)[4-(3-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B10869954.png)

![Methyl 5-chloro-3-[(3-methoxybenzyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B10869966.png)
![N'~1~-(2-{[5-(1-Adamantyl)-4-allyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)-2-methylbenzohydrazide](/img/structure/B10869977.png)
![4-{3-[(1-oxophthalazin-2(1H)-yl)methyl]-5-sulfanyl-4H-1,2,4-triazol-4-yl}benzoic acid](/img/structure/B10869986.png)
![2-[4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-yl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B10870009.png)
![(5-ethyl-1,3-dimethyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B10870014.png)
![10-acetyl-3-(4-tert-butylphenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10870020.png)
![N-({4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}carbamothioyl)-4-fluorobenzamide](/img/structure/B10870025.png)
![N'~2~-(2-{[5-(1-Adamantyl)-4-allyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)-2-thiophenecarbohydrazide](/img/structure/B10870033.png)
